1-[3-Methoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine
Description
1-[3-Methoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine (CAS: 953896-03-2) is a primary amine with the molecular formula C₁₂H₁₉NO₂ and a molecular weight of 209.29 g/mol. Its structure features a methoxy group (-OCH₃) at the 3-position and an isopropoxy group (-OCH(CH₃)₂) at the 4-position of the phenyl ring, with an ethylamine side chain. The compound is a liquid at room temperature and is recommended for storage at 4°C .
Properties
IUPAC Name |
1-(3-methoxy-4-propan-2-yloxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-8(2)15-11-6-5-10(9(3)13)7-12(11)14-4/h5-9H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBXQSDGZCXNRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(C)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Methoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenol and 4-bromopropane-2-ol.
Etherification: The 3-methoxyphenol undergoes etherification with 4-bromopropane-2-ol in the presence of a base such as potassium carbonate to form 3-methoxy-4-(propan-2-yloxy)phenol.
Amination: The resulting 3-methoxy-4-(propan-2-yloxy)phenol is then subjected to a reductive amination reaction with ethan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[3-Methoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and propan-2-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis Pathways
The synthesis of 1-[3-Methoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine typically involves:
- Starting Materials : 3-methoxyphenol and 4-bromopropane-2-ol.
- Etherification : Reaction of 3-methoxyphenol with 4-bromopropane-2-ol in the presence of a base.
- Amination : Reductive amination with ethan-1-amine using a reducing agent like sodium cyanoborohydride.
Medicinal Chemistry
This compound is explored for its potential as an intermediate in drug development, particularly targeting neurological disorders. Its structural characteristics may influence its interaction with neurotransmitter systems, making it a candidate for further pharmacological studies.
Biological Studies
The compound is utilized in biological research to investigate its effects on various biological pathways. It may interact with specific receptors or enzymes, leading to insights into its therapeutic potential and mechanisms of action.
Organic Synthesis
This compound serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for diverse chemical transformations, facilitating the development of novel compounds in research settings.
Industrial Applications
In industrial contexts, this compound may be employed in the production of specialty chemicals and materials, leveraging its chemical reactivity for various applications.
Case Studies and Research Findings
Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. Although direct evidence for its antimicrobial activity is limited, related derivatives have shown efficacy against multi-drug resistant bacteria by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Mechanism of Action
The mechanism of action of 1-[3-Methoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in medicinal chemistry or biological studies. Generally, the compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Fluorine substitution (e.g., QD-9656) enhances lipophilicity, which may improve membrane permeability in biological systems . Cyclopropane incorporation (e.g., C₁₅H₁₈O₃) introduces ring strain, which can influence reactivity and binding affinity in medicinal chemistry .
- Amine vs. Ketone: The target compound’s primary amine group contrasts with the ketone in 1-{2-[3-Methoxy-4-(propan-2-yloxy)phenyl]cyclopropyl}ethanone, altering polarity and hydrogen-bonding capacity .
Physicochemical Properties
- Melting Points: The target compound’s liquid state suggests a lower melting point than solid analogs (e.g., trifluoromethyl derivative, m.w. 295.3 g/mol) . Cyclopropyl derivatives (e.g., C₁₅H₁₈O₃) exist as oils, indicating weak intermolecular forces due to non-planar structures .
Solubility :
- The isopropoxy group’s hydrophobicity may reduce aqueous solubility compared to compounds with polar substituents (e.g., sulfonyl groups in ) .
Biological Activity
1-[3-Methoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine, also known as a derivative of phenethylamine, is a compound with potential biological activity. This article explores its chemical properties, biological effects, and relevant research findings.
The chemical formula for this compound is with a molecular weight of 209.29 g/mol. The compound has the following structural identifiers:
- IUPAC Name : 1-(3-methoxy-4-propan-2-yloxyphenyl)ethanamine
- SMILES : CC(C)OC1=C(C=C(C=C1)C(C)N)OC
- InChI Key : NRBXQSDGZCXNRK-UHFFFAOYSA-N
Antimicrobial Potential
Recent studies have focused on the development of novel antimicrobial agents. Although direct evidence for the antimicrobial activity of this compound is scarce, related compounds have demonstrated efficacy against multi-drug resistant bacteria. For instance, derivatives that share structural characteristics often exhibit significant antibacterial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Case Studies and Research Findings
Several studies have explored the biological effects of structurally related compounds:
Safety and Toxicology
Safety data specific to this compound is currently unavailable. However, general safety protocols for handling organic compounds should be adhered to, including proper storage at 4 °C to maintain stability .
Q & A
Basic: What synthetic strategies are recommended for preparing 1-[3-Methoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with functionalization of the benzene ring. For example:
Etherification : Introduce the isopropyloxy group at the 4-position of 3-methoxyphenol using an alkylation agent (e.g., isopropyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) .
Ketone Formation : Oxidize the intermediate ethane moiety to a ketone using mild oxidizing agents like PCC (pyridinium chlorochromate) to avoid over-oxidation .
Reductive Amination : Convert the ketone to the primary amine via reductive amination using NaBH₃CN (cyanoborohydride) and ammonium acetate in methanol .
Key Considerations : Monitor reaction progress with TLC or HPLC, and purify via column chromatography using gradients of ethyl acetate/hexane.
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
Critical techniques include:
- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR. Key signals: methoxy (~δ 3.8 ppm), isopropyloxy (δ 1.2–1.4 ppm for CH₃, δ 4.5–4.7 ppm for OCH), and amine protons (δ 1.5–2.5 ppm, broad) .
- HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺ expected at m/z 224.1) using reverse-phase C18 columns with acetonitrile/water mobile phases .
- FT-IR : Identify functional groups (e.g., N-H stretch at ~3350 cm⁻¹, C-O-C at 1250 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies may arise from variations in assay conditions or structural analogs. Strategies include:
Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) using validated cell lines (e.g., HEK-293 for receptor binding) .
Structure-Activity Relationship (SAR) Analysis : Compare with analogs (e.g., 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone) to identify critical substituents affecting activity .
Orthogonal Assays : Use SPR (surface plasmon resonance) for binding affinity and patch-clamp electrophysiology for functional validation .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to model binding to serotonin receptors (e.g., 5-HT₁A). Focus on hydrogen bonding with methoxy/isopropyloxy groups and hydrophobic interactions with the phenyl ring .
MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (root-mean-square deviation) and binding free energy (MM/PBSA) .
Pharmacophore Modeling : Identify essential features (e.g., amine group for protonation, aromatic rings for π-π stacking) using Schrödinger’s Phase .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents .
- Spill Management : Neutralize spills with activated charcoal, collect in sealed containers, and dispose via certified hazardous waste services .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Seek medical attention if irritation persists .
Advanced: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Short-Term Stability : Store at 4°C in amber vials under argon to prevent oxidation. Monitor degradation via HPLC every 30 days .
- Long-Term Stability : For >6 months, lyophilize and store at -20°C. Reconstitute in anhydrous DMSO (≤10 mM) to avoid hydrolysis .
- Stress Testing : Expose to UV light (254 nm) and 40°C/75% RH for 14 days to identify degradation products (e.g., demethylation or ether cleavage) .
Advanced: How can chiral resolution be achieved for enantiomers of this compound?
Methodological Answer:
Chiral Chromatography : Use Chiralpak IA-3 columns with n-hexane/isopropanol (90:10) mobile phase. Retention times differ by 2–3 minutes for enantiomers .
Stereoselective Synthesis : Employ asymmetric reductive amination with (R)- or (S)-BINAP ligands to control enantiomeric excess (≥98%) .
Circular Dichroism (CD) : Validate enantiopurity by CD spectra (190–260 nm) with characteristic Cotton effects at 210 nm (S-enantiomer) .
Basic: What are the key physicochemical properties influencing solubility and bioavailability?
Methodological Answer:
- LogP : Calculated logP ~1.8 (moderate lipophilicity) favors passive diffusion across membranes. Adjust via salt formation (e.g., HCl salt increases aqueous solubility) .
- pKa : Amine pKa ~9.5 ensures protonation in physiological pH, enhancing solubility in acidic environments (e.g., stomach) .
- Solubility Screening : Test in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and FaSSIF (fasted-state simulated intestinal fluid) .
Advanced: What in vivo models are suitable for evaluating this compound’s pharmacokinetics?
Methodological Answer:
Rodent Studies : Administer 10 mg/kg IV/PO to Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, 24 h. Analyze via LC-MS/MS for AUC, Cmax, and t₁/₂ .
Tissue Distribution : Sacrifice animals at 24 h post-dose. Homogenize brain, liver, and kidneys; quantify compound levels to assess blood-brain barrier penetration .
Metabolite Profiling : Identify phase I/II metabolites (e.g., O-demethylation, glucuronidation) using high-resolution MS/MS .
Advanced: How can researchers validate target engagement in complex biological systems?
Methodological Answer:
Photoaffinity Labeling : Synthesize a photoactive analog (e.g., aryl azide derivative). UV-irradiate cell lysates, then detect crosslinked targets via Western blot or click chemistry .
Thermal Proteome Profiling (TPP) : Treat cells with the compound, heat-denature proteins, and identify stabilized/destabilized targets via mass spectrometry .
CRISPR Knockout : Use CRISPR-Cas9 to delete putative targets (e.g., GPCRs) in cell lines. Compare compound efficacy in wild-type vs. knockout models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
